molecular formula C13H17ClO3 B158167 MCPA-isobutyl CAS No. 1713-11-7

MCPA-isobutyl

Cat. No.: B158167
CAS No.: 1713-11-7
M. Wt: 256.72 g/mol
InChI Key: VETMCNQKJNFMHJ-UHFFFAOYSA-N
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Description

MCPA-isobutyl, also known as 2-methyl-4-chlorophenoxyacetic acid isobutyl ester, is a chemical compound widely used as a herbicide. It is part of the phenoxy herbicide family, which is known for its effectiveness in controlling broad-leaf weeds in various agricultural settings. The compound is particularly valued for its selective action, targeting unwanted plants while leaving crops largely unaffected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCPA-isobutyl typically involves the esterification of 2-methyl-4-chlorophenoxyacetic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-methyl-4-chlorophenoxyacetic acid+isobutanolThis compound+water\text{2-methyl-4-chlorophenoxyacetic acid} + \text{isobutanol} \rightarrow \text{this compound} + \text{water} 2-methyl-4-chlorophenoxyacetic acid+isobutanol→this compound+water

The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid is common, and the reaction mixture is continuously stirred and heated to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

MCPA-isobutyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MCPA-isobutyl has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Employed in studies on plant physiology and herbicide resistance.

    Medicine: Investigated for its potential effects on human health and its role as an endocrine disruptor.

    Industry: Utilized in the formulation of herbicides for agricultural use.

Mechanism of Action

MCPA-isobutyl acts by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible plants. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cell division and elongation processes. This results in the characteristic symptoms of herbicide action, such as leaf curling and stem twisting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MCPA-isobutyl is unique in its selective action and relatively low toxicity compared to other herbicides. Its ester form allows for better absorption and translocation within plants, making it highly effective at lower concentrations .

Properties

IUPAC Name

2-methylpropyl 2-(4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-9(2)7-17-13(15)8-16-12-5-4-11(14)6-10(12)3/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETMCNQKJNFMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042113
Record name MCPA-isobutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713-11-7
Record name MCPA isobutyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MCPA-isobutyl [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPA-isobutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 4-chloro-o-tolyloxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MCPA-ISOBUTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MV8ZWP17M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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